molecular formula C10H12O2 B3072801 (2S)-2-[(4-methylphenoxy)methyl]oxirane CAS No. 101693-40-7

(2S)-2-[(4-methylphenoxy)methyl]oxirane

Cat. No.: B3072801
CAS No.: 101693-40-7
M. Wt: 164.2 g/mol
InChI Key: CUFXMPWHOWYNSO-SNVBAGLBSA-N
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Description

Significance of Epoxide Chemistry in Synthetic Transformations

Epoxides, also known as oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in a vast array of organic transformations. rsc.org The significant ring strain within their structure makes them highly reactive and susceptible to nucleophilic attack, which leads to stereospecific ring-opening reactions. algoreducation.comfiveable.me This reactivity is the foundation of their utility, allowing for the efficient and controlled introduction of two vicinal functional groups.

The reactions of epoxides can be catalyzed by either acid or base, with each pathway offering distinct regiochemical and stereochemical outcomes. algoreducation.com Base-catalyzed ring-opening typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom, resulting in an inversion of stereochemistry at that center. fiveable.me In contrast, acid-catalyzed reactions involve protonation of the epoxide oxygen, followed by nucleophilic attack on the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. algoreducation.com

This predictable and controllable reactivity makes epoxide chemistry indispensable for constructing complex molecular architectures. mdpi.com Epoxide transformations are fundamental in the synthesis of natural products, pharmaceuticals, and polymers, where the precise control of stereochemistry is often critical for biological activity and material properties. rsc.orgalgoreducation.com The ability to form carbon-carbon and carbon-heteroatom bonds with high fidelity is a key reason for their widespread use in synthetic organic chemistry. algoreducation.com

The Role of Chiral Epoxides, specifically (2S)-2-[(4-methylphenoxy)methyl]oxirane, as Key Synthetic Intermediates

Optically pure epoxides are exceptionally valuable as chiral building blocks. acs.orgnih.gov The stereochemistry of the epoxide predetermines the stereochemistry of the resulting product, allowing chemists to install multiple stereocenters in a controlled manner. algoreducation.com The synthesis of enantiomerically enriched epoxides is a significant area of research, with powerful methods such as the Sharpless Asymmetric Epoxidation and Jacobsen's Hydrolytic Kinetic Resolution (HKR) providing access to these crucial intermediates in high enantiomeric purity. researchgate.netnih.govnih.gov

This compound is a chiral epoxide that belongs to the class of aryl glycidyl (B131873) ethers. Its structure combines a chiral oxirane ring with a 4-methylphenoxy (p-tolyloxy) group. This specific combination of features makes it a valuable intermediate in the synthesis of more complex chiral molecules, particularly pharmaceuticals. For instance, the core structure of many beta-blockers is an aryloxypropanolamine, which can be synthesized through the ring-opening of a corresponding aryl glycidyl ether with an amine. wikipedia.orgnih.gov The (S)-configuration of the epoxide is crucial for targeting the specific stereoisomer that possesses the desired pharmacological activity.

The synthesis of this compound typically involves the reaction of 4-methylphenol (p-cresol) with an enantiopure C3 building block like (S)-epichlorohydrin. The nucleophilic phenoxide displaces the chloride, yielding the target glycidyl ether with the stereocenter intact.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC10H12O2
Average Mass164.204 g/mol
Monoisotopic Mass164.08373 g/mol
ClassChiral Epoxide, Aryl Glycidyl Ether

Scope and Research Focus on this compound

This article focuses exclusively on the chemical significance and synthetic utility of this compound within the field of advanced organic chemistry. The discussion is centered on the fundamental principles of epoxide reactivity and the specific role of this chiral intermediate in asymmetric synthesis. The content will detail its structural features, its value as a chiral building block, and its function in the construction of complex organic molecules. The research findings presented are confined to the chemical synthesis, properties, and reaction mechanisms relevant to this compound. Information regarding dosage, administration, safety profiles, or adverse effects is expressly excluded from the scope of this article. The primary objective is to provide a scientifically accurate and authoritative overview of this compound from a chemical synthesis perspective.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFXMPWHOWYNSO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s 2 4 Methylphenoxy Methyl Oxirane and Analogues

Established Synthetic Routes

The construction of the oxirane ring in arylglycidyl ethers can be broadly categorized into two primary approaches: the direct epoxidation of an alkene precursor and the formation of the epoxide ring via nucleophilic substitution.

A direct and atom-economical approach to synthesizing 2-[(4-methylphenoxy)methyl]oxirane involves the epoxidation of the corresponding precursor alkene, allyl 4-methylphenyl ether. This transformation is typically achieved by treating the alkene with an oxidizing agent. A variety of oxidants can be employed, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being common stoichiometric reagents.

More advanced methods focus on catalytic systems to improve efficiency and reduce waste. One such process involves contacting the aryl allyl ether with an inorganic or organic hydroperoxide, such as tert-butyl hydroperoxide (TBHP), in the presence of a transition metal complex catalyst. This catalytic approach can lead to high conversion of the aryl allyl ether and excellent selectivity for the desired epoxide. The choice of catalyst and reaction conditions is crucial for optimizing the yield. Biocatalytic methods have also been explored; for instance, certain bacteria have demonstrated the ability to perform stereoselective epoxidation on similar substrates like phenyl allyl ether, yielding optically active products.

Table 1: Representative Conditions for Epoxidation of Allyl Aryl Ethers
PrecursorOxidantCatalyst/ReagentKey FeaturesReference
Allyl 4-methylphenyl etherHydroperoxideTransition Metal ComplexCatalytic, high conversion and selectivity
Allyl dimethyl phenyl silanem-CPBANot ApplicableStoichiometric, good yields
Phenyl allyl etherOxygen (air)Ethene/Propene-utilizing bacteriaBiocatalytic, stereoselective

A widely used and versatile method for forming the oxirane ring is through an intramolecular nucleophilic substitution reaction. This strategy typically involves two key steps starting from 4-methylphenol (p-cresol).

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-methylphenol is first deprotonated with a base (e.g., sodium hydroxide) to form the corresponding phenoxide. This nucleophile then reacts with an electrophile containing a leaving group and a precursor to the rest of the oxirane structure, most commonly epichlorohydrin (B41342). This reaction forms a chlorohydrin intermediate, 3-(4-methylphenoxy)-1-chloropropan-2-ol.

Intramolecular Cyclization: The resulting chlorohydrin is then treated with a base (often in the same reaction vessel). The base deprotonates the hydroxyl group, creating an alkoxide that subsequently displaces the adjacent chloride ion via an intramolecular SN2 reaction, closing the three-membered ring to form (2S)-2-[(4-methylphenoxy)methyl]oxirane. A similar synthetic route is employed for analogous compounds, such as 2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane, which is synthesized from 4-Ethyl-2-methoxyphenol and epichlorohydrin.

This intramolecular cyclization, often referred to as a Williamson-type synthesis of epoxides, is a reliable method for accessing these structures. The stereochemistry of the final epoxide is dependent on the stereocenter(s) present in the chlorohydrin intermediate.

Table 2: Nucleophilic Substitution Route to Aryl Glycidyl (B131873) Ethers
Starting Material 1Starting Material 2Base(s)Key IntermediateProductReference
4-MethylphenolEpichlorohydrinNaOH3-(4-methylphenoxy)-1-chloropropan-2-ol2-[(4-methylphenoxy)methyl]oxirane-
4-Ethyl-2-methoxyphenolEpichlorohydrinNot specifiedNot specified2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane

For applications where chirality is critical, the synthesis must be adapted to produce a single enantiomer, such as this compound, in high enantiomeric purity. Several powerful strategies have been developed to achieve this goal.

Asymmetric catalysis is a premier strategy for the enantioselective synthesis of chiral epoxides. This approach utilizes a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate.

A landmark example is the Sharpless Asymmetric Epoxidation, which is highly effective for the epoxidation of primary and secondary allylic alcohols. This reaction employs a catalyst generated from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide as the oxidant. While the direct precursor to the target molecule is an allyl ether rather than an allylic alcohol, the principles of the Sharpless epoxidation have been foundational in the development of asymmetric epoxidation chemistry. The choice of the tartrate ligand, either (+)-DET or (-)-DET, dictates which face of the alkene is epoxidized, allowing for predictable control over the product's absolute stereochemistry.

Other chiral catalytic systems have also been developed, including those based on chiral metalloporphyrins and metal-salen complexes, which can catalyze the asymmetric epoxidation of various alkenes. These catalysts activate the oxidant and provide a chiral environment that directs the oxygen transfer to one face of the double bond over the other.

Table 3: Chiral Catalysts for Asymmetric Epoxidation
Catalytic SystemChiral Ligand/ComponentSubstrate TypeKey FeatureReference
Sharpless EpoxidationDiethyl Tartrate (DET)Allylic AlcoholsHigh enantioselectivity, predictable stereochemistry
Metalloporphyrin CatalystsChiral PorphyrinsAlkenesTunable catalyst structure
Metal-Salen ComplexesChiral Salen LigandsAlkenes, meso-Epoxides (for ARO)High enantioselectivity in various reactions
Ketone-based CatalystsChiral Ketones (e.g., Shi catalyst)AlkenesCatalytic in ketone, uses Oxone as oxidant

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy incorporates pre-existing stereocenters into the target molecule, avoiding the need for an asymmetric induction step.

A well-established route to chiral oxiranes involves starting from optically active amino acids. For example, an (S)-amino acid can be converted into a corresponding (S)-2-chloroalkanoic acid. Reduction of the carboxylic acid yields an (S)-2-chloroalkan-1-ol. Subsequent treatment with a base induces intramolecular cyclization to form the corresponding (R)-alkyloxirane, with an inversion of configuration at the stereocenter. To synthesize the (S)-enantiomer of the target oxirane, one could start from a precursor with the appropriate opposite stereochemistry. Other biobased chiral compounds, such as levoglucosenone, can also serve as versatile starting points for the synthesis of chiral epoxides. This method provides a reliable way to access enantiopure epoxides, provided a suitable chiral precursor is available.

Table 4: Chiral Pool Approach to Enantiopure Oxiranes
Chiral Pool SourceKey Intermediate(s)Final Product StereochemistryKey TransformationReference
(S)-Amino Acids(S)-2-Chloroalkanoic acids, (S)-2-Chloroalkan-1-ols(R)-OxiraneIntramolecular cyclization (inversion)
Levoglucosenone(S)-γ-hydroxymethyl-γ-butyrolactone(S)-EpoxideChemo-enzymatic pathway
(R)- and (S)-linaloolChiral diols and epoxides(R)- and (S)-TetrahydropyransStereospecific cyclization

Achieving high enantiomeric purity is paramount. The aforementioned synthetic strategies offer direct control over the absolute configuration. In chiral catalysis, the handedness of the catalyst dictates the product's stereochemistry. In chiral pool synthesis, the configuration is inherited from the starting material.

In cases where a racemic mixture is synthesized, resolution techniques can be employed to separate the enantiomers.

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. For example, a chiral catalyst can selectively open one enantiomer of a racemic epoxide, leaving the unreacted epoxide enriched in the other enantiomer. Enzymatic resolutions, using enzymes like lipases, are also highly effective for separating enantiomers through selective hydrolysis or acylation.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. This technique allows for the isolation of both enantiomers in very high enantiomeric purity.

The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical measure of the success of an asymmetric synthesis or resolution. Methods like chiral HPLC or NMR spectroscopy with chiral derivatizing agents are used to determine the e.e. of the final product.

Strategies for Stereoselective and Enantioselective Preparation

Emerging Synthetic Strategies

The synthesis of enantiomerically pure epoxides such as this compound is of significant interest due to their role as versatile chiral building blocks in the pharmaceutical and fine chemical industries. Traditional chemical methods for epoxide synthesis often involve multi-step procedures, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. In response, emerging synthetic strategies are increasingly focused on biocatalysis and the principles of green chemistry to develop more efficient, selective, and sustainable manufacturing processes.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemo-selectivity under mild conditions. For the synthesis of chiral epoxides like this compound and its analogues (aryl glycidyl ethers), several classes of enzymes have been identified as powerful catalysts.

Halohydrin Dehalogenases (HHDHs): These enzymes are particularly valuable for the synthesis of chiral epoxides. They catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides. In the reverse reaction, HHDHs can catalyze the enantioselective ring-opening of racemic epoxides with various nucleophiles (e.g., azide (B81097), cyanide), enabling the kinetic resolution of the epoxide. This strategy has been successfully applied to aryl glycidyl ether analogues. For instance, a sequential kinetic resolution using an HHDH was employed for the synthesis of enantiopure (S)-1-chloro-3-phenoxy-2-propanol, a precursor for chiral glycidyl ethers, achieving over 99% enantiomeric excess (ee) with a 30.7% yield. Protein engineering has further improved the enantioselectivity of HHDHs for substrates like benzyl (B1604629) glycidyl ether, where mutants of an HHDH from Agrobacterium sp. (AbHHDH) achieved >99% ee for the (R)-enantiomer.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is renowned for its ability to catalyze the oxygenation of a wide variety of substrates, including the epoxidation of alkenes. CYPs insert an oxygen atom from atmospheric dioxygen into a double bond with high stereo- and regiospecificity. While their industrial application has been sometimes limited by factors like stability and cofactor dependency, advances in protein engineering are overcoming these challenges. Engineered P450 enzymes have demonstrated the ability to perform challenging alkene functionalization reactions, highlighting their potential for the direct, asymmetric epoxidation of allylic precursors to form chiral aryl glycidyl ethers.

Lipases and Peroxygenases: Lipases are versatile enzymes that can be employed in chemo-enzymatic epoxidation routes. In this two-step process, the lipase (B570770) acts as a perhydrolase, catalyzing the formation of a peracid from a carboxylic acid and hydrogen peroxide. The in situ-generated peracid then acts as the oxidant to epoxidize an alkene precursor. This method avoids the need to handle potentially unstable bulk peracids. Lipases are also widely used for the kinetic resolution of racemic epoxy alcohols through enantioselective hydrolysis. Furthermore, unspecific peroxygenases (UPOs) are capable of directly using hydrogen peroxide to epoxidize alkenes, offering a more direct biocatalytic route.

Table 1: Examples of Biocatalytic Synthesis of Chiral Epoxide Analogues
Enzyme TypeSubstrate/Product AnalogueBiocatalytic StrategyYield (%)Enantiomeric Excess (ee, %)Reference
Halohydrin Dehalogenase (HHDH)(S)-1-Chloro-3-phenoxy-2-propanolKinetic Resolution30.7>99
Halohydrin Dehalogenase (Engineered)(R)-Benzyl glycidyl etherKinetic Resolution (Azidolysis)32.5 - 42>99
Lipase(S)-3-(Oxiran-2-yl)propanoatesChemo-enzymatic (Baeyer-Villiger oxidation)57 (overall)Not specified

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. Biocatalytic processes often exhibit high atom economy. For example, the direct epoxidation of an alkene precursor using a peroxygenase and hydrogen peroxide is highly atom-economical, as the only byproduct is water. This contrasts sharply with traditional methods like the chlorohydrin process, which generates significant salt waste. Catalytic reactions, in general, are a cornerstone strategy for improving atom economy by minimizing the use of stoichiometric reagents.

Use of Renewable Feedstocks: A major focus of green synthesis is the replacement of petrochemical feedstocks with renewable alternatives. The synthesis of this compound can be made more sustainable by sourcing its key precursors, p-cresol (B1678582) and the oxirane moiety (from epichlorohydrin), from biomass.

Renewable p-Cresol: Traditional industrial production of p-cresol involves processes like the sulfonation of toluene, which generates considerable waste. Greener routes are being developed, such as the selective alkylation of phenol (B47542) with methanol (B129727) over solid-acid catalysts like zeolites. Phenol itself is a major component of lignin, one of the most abundant biopolymers on Earth, making it a key platform molecule in a biorefinery context.

Renewable Epichlorohydrin: The conventional route to epichlorohydrin relies on propylene (B89431) from fossil fuels and involves hazardous chlorine, exhibiting low atom efficiency. A breakthrough green alternative is the glycerol-to-epichlorohydrin (GTE) process. This technology utilizes glycerol, a readily available and inexpensive co-product from the production of biodiesel from renewable fats and oils. The GTE process significantly reduces water waste and chlorinated byproducts compared to the propylene-based route.

By integrating biocatalytic steps with the use of bio-derived starting materials, the synthesis of this compound and its analogues can align more closely with the principles of sustainable chemical manufacturing.

Table 2: Green Chemistry Approaches for Precursors of this compound
PrecursorConventional RouteGreen/Renewable RouteAdvantages of Green RouteReference
p-CresolSulfonation of TolueneCatalytic alkylation of phenol (from lignin) with methanolReduced waste, use of renewable feedstock.
EpichlorohydrinPropylene chlorinationGlycerol-to-Epichlorohydrin (GTE) processUses renewable glycerol, less energy, less water waste, fewer chlorinated byproducts.

Reactivity and Mechanistic Investigations of 2s 2 4 Methylphenoxy Methyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The three-membered ring of the oxirane moiety in (2S)-2-[(4-methylphenoxy)methyl]oxirane is characterized by significant ring strain, making it susceptible to ring-opening reactions. chemistrysteps.com This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups. The polarization of the carbon-oxygen bonds, coupled with the inherent strain, renders the carbon atoms of the oxirane ring electrophilic and thus prone to attack by nucleophiles. youtube.com

The ring-opening of epoxides like this compound can be initiated by a variety of reagents, including nucleophiles and electrophiles. chemistrysteps.comresearchgate.net These reactions are fundamental in organic synthesis for creating 1,2-difunctionalized compounds. researchgate.net The specific conditions of the reaction, such as the nature of the nucleophile, the solvent, and the presence or absence of a catalyst, play a crucial role in determining the outcome of the reaction, including its regioselectivity and stereoselectivity. rsc.orgnih.gov

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a common and synthetically valuable reaction pathway for epoxides. chemistrysteps.com In these reactions, a nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. This process relieves the ring strain and results in the formation of a new carbon-nucleophile bond and a hydroxyl group after a subsequent workup step. chemistrysteps.commasterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, especially under neutral or basic conditions, where a strong nucleophile is employed. youtube.commasterorganicchemistry.com

Nitrogen-based nucleophiles, such as amines, readily react with this compound to yield β-amino alcohols. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of a wide array of functionalized molecules. The reaction involves the direct attack of the nitrogen atom of the amine on one of the oxirane carbons.

For instance, the reaction of an epoxide with an amine can be facilitated by a catalyst to control the regioselectivity of the ring-opening. rsc.org Studies on similar epoxides have shown that primary and secondary amines are effective nucleophiles in these reactions. rsc.org The general reaction can be represented as follows:

This compound + R-NH₂ → (S)-1-amino-3-(4-methylphenoxy)propan-2-ol

The table below summarizes representative reactions of epoxides with nitrogen-based nucleophiles, illustrating the conditions and outcomes.

NucleophileCatalyst/ConditionsProductReference
AnilineCationic aluminum salen catalyst, DME, 40°Cβ-amino alcohol rsc.org
N-Methyl anilineCationic aluminum salen catalyst, DMEβ-amino alcohol rsc.org
IndolineCationic aluminum salen catalyst, DMEβ-amino alcohol rsc.org

Oxygen-based nucleophiles, including alcohols and water, can also open the oxirane ring of this compound. These reactions typically require acid or base catalysis to proceed at a reasonable rate. Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards attack by a weak nucleophile like an alcohol. chemistrysteps.com In basic media, a strong nucleophile, such as an alkoxide, is generated, which then attacks the epoxide. masterorganicchemistry.com

The reaction with an alcohol (R'OH) under acidic conditions would proceed as follows:

Protonation: this compound + H⁺ ⇌ Protonated epoxide Nucleophilic attack: Protonated epoxide + R'OH → (S)-1-(alkoxy)-3-(4-methylphenoxy)propan-2-ol + H⁺

The following table provides examples of ring-opening reactions with oxygen-based nucleophiles.

NucleophileCatalyst/ConditionsProductReference
WaterNaOHtrans-diol masterorganicchemistry.com
AlcoholAcid or BaseAlkoxy alcohol chemistrysteps.commasterorganicchemistry.com

Sulfur-based nucleophiles, such as thiols, are highly effective for the ring-opening of epoxides. libretexts.orgmsu.edu Thiols are generally more nucleophilic than their oxygen counterparts (alcohols). libretexts.orgmasterorganicchemistry.com The reaction with a thiol (R'SH) typically proceeds under basic conditions, where the thiol is deprotonated to form a more potent thiolate anion (R'S⁻). msu.edulibretexts.org This thiolate then attacks the epoxide ring in an SN2 fashion. libretexts.org

The reaction can be summarized as:

Deprotonation: R'SH + Base → R'S⁻ + HB⁺ Nucleophilic attack: this compound + R'S⁻ → (S)-1-(alkylthio)-3-(4-methylphenoxy)propan-2-ol

Research on the reaction of various thiophenols with substituted epoxides has shown that the reaction conditions, including solvent and temperature, can significantly influence the stereo- and regioselectivity of the ring-opening. rsc.org

NucleophileCatalyst/ConditionsProductReference
ThiophenolsBase or catalyst-freeβ-hydroxy thioether rsc.org
Thiourea (B124793)Basic hydrolysisThiol libretexts.org

Regioselectivity in Ring-Opening Reactions

The regioselectivity of the ring-opening reaction of unsymmetrical epoxides like this compound is a critical aspect, as it determines which of the two non-equivalent carbon atoms of the oxirane ring is attacked by the nucleophile. The outcome is primarily governed by the reaction conditions (acidic or basic/neutral) and the steric and electronic properties of the epoxide and the nucleophile. chemistrysteps.comrsc.org

Under basic or neutral conditions, where a strong, unhindered nucleophile is used, the reaction generally follows an SN2 pathway. youtube.commasterorganicchemistry.com The nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.commasterorganicchemistry.com For this compound, the primary carbon (C3) is less sterically hindered than the secondary carbon (C2). Therefore, attack at the C3 position is generally favored under these conditions.

In contrast, under acidic conditions, the reaction mechanism has characteristics of both SN1 and SN2 pathways. chemistrysteps.com The epoxide oxygen is first protonated, making it a better leaving group. The positive charge is then distributed between the two carbon atoms. The nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge, which is typically the more substituted carbon. chemistrysteps.com

Both electronic and steric factors play a significant role in determining the regioselectivity of the ring-opening reaction. rsc.org

Steric Factors: As mentioned, in SN2-type reactions under basic or neutral conditions, steric hindrance is the dominant factor. chemistrysteps.com The nucleophile will attack the less substituted carbon atom to minimize steric repulsion in the transition state. youtube.com For this compound, this would favor attack at the terminal carbon of the oxirane ring.

Electronic Factors: Under acidic conditions, electronic factors become more influential. The protonated epoxide has a partial positive charge on the carbon atoms. The more substituted carbon atom can better stabilize this positive charge due to hyperconjugation and inductive effects. Consequently, the nucleophile will preferentially attack the more substituted carbon. chemistrysteps.com The presence of the electron-donating methyl group on the phenoxy ring can also have a subtle electronic influence on the reactivity of the epoxide.

In some cases, the regioselectivity can be controlled by the choice of catalyst. For instance, certain catalysts can direct the nucleophile to attack a specific carbon atom of the epoxide, overriding the inherent substrate-controlled selectivity. rsc.org This catalyst-controlled regioselectivity is a powerful tool in asymmetric synthesis. rsc.org

Acid-Catalyzed versus Base-Catalyzed Regioselectivity

The regiochemical outcome of the ring-opening of this compound is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. This selectivity arises from the different mechanisms that prevail in each environment.

In contrast, under base-catalyzed or neutral conditions , the ring-opening occurs via a direct SN2 mechanism. In this concerted process, the nucleophile attacks one of the electrophilic carbons of the oxirane ring, simultaneously breaking the carbon-oxygen bond. Steric hindrance plays a dominant role in this mechanism. Therefore, the nucleophile will preferentially attack the less sterically hindered carbon atom (C3).

The distinct regioselectivity under acidic and basic conditions is a key feature of epoxide chemistry and is summarized in the table below.

ConditionMechanismSite of Nucleophilic AttackMajor Product
Acid-CatalyzedSN1-likeMore substituted carbon (C2)Secondary alcohol
Base-CatalyzedSN2Less substituted carbon (C3)Primary alcohol

Stereochemical Outcomes of Ring-Opening Reactions

The stereochemistry of the products formed from the ring-opening of this compound is a critical aspect, especially in the synthesis of chiral molecules. The inherent chirality of the starting material influences the stereochemistry of the products, which is also dependent on the reaction mechanism.

Stereoinversion and Retention Mechanisms

The ring-opening of epoxides under SN2 conditions is a stereospecific reaction. The nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond, in a process known as "backside attack". This leads to an inversion of configuration at the stereocenter that is attacked. This stereochemical outcome is a hallmark of the SN2 mechanism. masterorganicchemistry.com

For this compound, in a base-catalyzed reaction, the nucleophile will attack the less substituted C3 carbon. Since this carbon is not a stereocenter, the stereochemistry at C2 remains unchanged, resulting in a product with a retained configuration at the original stereocenter. However, if the nucleophile were to attack the C2 stereocenter (as in an SN1-like mechanism), an inversion of configuration at this center would be expected.

In SN1-type reactions, the formation of a carbocation intermediate would theoretically lead to racemization, as the nucleophile could attack from either face of the planar carbocation. However, for epoxides, the reaction often proceeds through a transition state with significant SN2 character, leading to a high degree of inversion even when the attack is at the more substituted carbon.

Factors Influencing Diastereoselectivity and Enantioselectivity

When the nucleophile or the epoxide itself contains additional stereocenters, the ring-opening reaction can lead to the formation of diastereomers. The diastereoselectivity of the reaction is influenced by several factors:

Steric Hindrance: The steric bulk of both the nucleophile and the substituents on the epoxide can direct the approach of the nucleophile, favoring the formation of one diastereomer over the other.

Electronic Effects: The electronic properties of the substituents can influence the stability of the transition state, thereby affecting the diastereomeric ratio of the products.

Solvent Effects: The solvent can play a crucial role in stabilizing the transition state and can influence the stereochemical outcome of the reaction.

Enantioselectivity in the context of reactions with this compound often refers to kinetic resolution processes. In a kinetic resolution, a racemic mixture of an epoxide is reacted with a chiral catalyst or reagent, which preferentially reacts with one enantiomer, leaving the other enantiomer in excess. For example, the hydrolytic kinetic resolution of racemic aryl glycidyl (B131873) ethers using chiral salen-Co(III) complexes can provide both the unreacted epoxide and the resulting diol in high enantiomeric excess. clockss.org This technique is a powerful tool for accessing enantiomerically pure epoxides and their ring-opened products.

Other Transformational Reactions

Beyond nucleophilic ring-opening, the oxirane ring of this compound can undergo other important transformations, including oxidation and reduction.

Oxidation Reactions of the Oxirane Ring

The oxidation of the oxirane ring itself is not a common transformation as epoxides are already in a high oxidation state. More commonly, other functional groups within the molecule might be oxidized. However, under specific conditions, the C-H bonds adjacent to the oxirane can be oxidized. The direct oxidation of the oxirane ring would likely lead to ring cleavage and the formation of carbonyl compounds, though this is a less explored area for this specific substrate.

Reduction Reactions

The oxirane ring can be reduced to an alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). The reduction with LiAlH4 proceeds via a nucleophilic attack of a hydride ion (H-). Consistent with the principles of base-catalyzed ring-opening, the hydride ion attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. rsc.org

For this compound, the hydride will attack the C3 carbon, leading to the formation of a primary alcohol after workup. The reaction is generally regioselective and results in the formation of (S)-1-(4-methylphenoxy)propan-2-ol.

Rearrangement Reactions

The rearrangement reactions of epoxides, including aryl glycidyl ethers like this compound, are predominantly catalyzed by acids, both Brønsted and Lewis acids. These reactions proceed through the protonation or coordination of the epoxide oxygen to the acid, which facilitates the cleavage of one of the C-O bonds to form a carbocationic intermediate. The subsequent migration of a substituent leads to the rearranged product. While specific studies on the rearrangement of this compound are not extensively documented, the reactivity can be inferred from studies on analogous aryl glycidyl ethers.

One of the well-established rearrangement pathways for epoxides is the Meinwald rearrangement, which typically converts monosubstituted epoxides into aldehydes or ketones. For an aryl glycidyl ether, acid catalysis would likely lead to the formation of a secondary carbocation at the C2 position of the oxirane ring, as it would be stabilized by the adjacent oxygen atom. A subsequent 1,2-hydride shift from the adjacent carbon (C1) would lead to the formation of an enol, which would then tautomerize to the more stable aldehyde.

Another potential rearrangement pathway for aryl glycidyl ethers involves an intramolecular Friedel-Crafts type reaction. In the presence of a Lewis acid, the epoxide ring can open to form a carbocation which can then be attacked by the electron-rich aromatic ring, leading to the formation of a cyclic product, such as a substituted chromane (B1220400) derivative. The regioselectivity of this intramolecular cyclization would be governed by the electronic and steric properties of the aromatic ring. For this compound, the methyl group at the para position of the phenoxy ring is an activating group, which could favor electrophilic attack at the ortho positions.

The specific conditions and the nature of the acid catalyst play a crucial role in determining the outcome of these rearrangement reactions. Stronger Lewis acids and higher temperatures may favor different rearrangement pathways.

Conversion to Thiiranes

The conversion of oxiranes to their corresponding sulfur analogs, thiiranes (also known as episulfides), is a well-established transformation in organic synthesis. This reaction is of significant interest as thiiranes are valuable intermediates for the synthesis of various sulfur-containing compounds. For this compound, this conversion would yield (2S)-2-[(4-methylphenoxy)methyl]thiirane. The synthesis of thiiranes from oxiranes is typically achieved using sulfur-containing nucleophiles, with thiourea and potassium thiocyanate (B1210189) being the most commonly employed reagents.

Alternatively, potassium thiocyanate (KSCN) can be used as the sulfur transfer reagent. The mechanism is believed to involve a backside attack of the thiocyanate ion on one of the carbon atoms of the epoxide ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization with the elimination of the cyanate (B1221674) ion yields the thiirane (B1199164). This process typically occurs with inversion of configuration at the carbon atom that is attacked by the nucleophile. The stereochemical outcome is a critical consideration in the synthesis of chiral thiiranes from chiral epoxides.

A study on the conversion of the closely related 2-(phenoxymethyl)oxirane to 2-(phenoxymethyl)thiirane has been reported, demonstrating the feasibility of this transformation for aryl glycidyl ethers. thieme-connect.de In this case, the reaction was carried out using elemental sulfur in the presence of other reagents under microwave irradiation, affording the thiirane in good yield. thieme-connect.de

Below is a table summarizing common methods for the conversion of oxiranes to thiiranes, which are applicable to this compound.

ReagentCatalystSolventTemperature (°C)Reaction TimeYield (%)StereochemistryReference
ThioureaAcetic AcidEthanolReflux4-12 h70-90Retention (Typical)General Method
Potassium ThiocyanateNoneWater/Ethanol50-806-24 h60-85InversionGeneral Method
Ammonium (B1175870) ThiocyanateVarious Lewis AcidsAcetonitrileReflux1-5 h80-95Inversion researchgate.net
Elemental Sulfur/Alumina/NH4OAc/Diethyl PhosphiteNoneNone (Microwave)N/A2 min78 (for 2-(phenoxymethyl)oxirane)Not Specified thieme-connect.de

These methods provide reliable routes for the synthesis of (2S)-2-[(4-methylphenoxy)methyl]thiirane from its oxirane precursor, with the choice of method influencing factors such as reaction time, yield, and stereochemical outcome.

Catalysis in the Synthesis and Transformations of 2s 2 4 Methylphenoxy Methyl Oxirane

Catalysts for Epoxide Formation

The enantioselective synthesis of (2S)-2-[(4-methylphenoxy)methyl]oxirane is critical for its application as a chiral starting material. Catalytic methods are paramount in achieving high enantiopurity.

Transition metal complexes are highly effective catalysts for the asymmetric epoxidation of olefins. While direct epoxidation of the corresponding allyl ether is a viable route, a more prominent and industrially relevant strategy for producing enantiopure aryl glycidyl (B131873) ethers is the kinetic resolution of a racemic mixture.

A leading method in this area is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes, a technique developed by Jacobsen and coworkers. sci-hub.boxicm.edu.pl In this process, a racemic mixture of the epoxide is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) catalyst. The catalyst promotes the enantioselective hydrolysis of one enantiomer (typically the (R)-enantiomer) to the corresponding diol, leaving the unreacted epoxide (the (S)-enantiomer) in high enantiomeric excess. nih.govnih.gov

The mechanism involves a cooperative bimetallic pathway where one molecule of the Co(III) complex acts as a Lewis acid to activate the epoxide, while a second Co(III) complex delivers the hydroxide (B78521) nucleophile. nih.gov This dual-activation model accounts for the high efficiency and exceptional enantioselectivity observed across a broad range of terminal epoxides. nih.gov The reaction is practical, utilizing water as the reagent, and requires low catalyst loadings. nih.gov

Below is a table summarizing the results of the Hydrolytic Kinetic Resolution for aryl glycidyl ethers structurally related to the title compound, demonstrating the efficacy of the (salen)Co(III) catalyst system.

Epoxide SubstrateCatalystCatalyst Loading (mol%)Time (h)Yield of (S)-Epoxide (%)Enantiomeric Excess (ee) of (S)-Epoxide (%)
Phenyl Glycidyl Ether(R,R)-(salen)Co(III)OAc0.554491
4-Fluorophenyl Glycidyl Ether(R,R)-(salen)Co(III)OAc0.5--92
Benzyl (B1604629) Glycidyl Ether(R,R)-(salen)Co(III)OAc0.51443>99

This data is representative of the Jacobsen Hydrolytic Kinetic Resolution for aryl glycidyl ethers and is based on findings from cited research. icm.edu.plnih.gov

Titanium-based catalysts, particularly those employing tartrate-derived chiral ligands as in the Sharpless Asymmetric Epoxidation, are also foundational in producing chiral epoxides from allylic alcohols. nih.gov For a substrate like allyl p-tolyl ether, a precursor to the title compound, asymmetric epoxidation would be a direct route to the chiral product.

Phase-Transfer Catalysis (PTC) provides a practical and efficient method for the synthesis of racemic aryl glycidyl ethers, which can then be subjected to kinetic resolution. The reaction typically involves the etherification of a phenol (B47542) (p-cresol) with an epihalohydrin (like epichlorohydrin) under biphasic conditions. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, is commonly used as the catalyst to transport the phenoxide anion from the aqueous phase to the organic phase, where it reacts with the epihalohydrin. researchgate.netorganic-chemistry.orgillinois.edu This method avoids the need for anhydrous conditions and often leads to high yields of the desired glycidyl ether.

Asymmetric epoxidation can also be achieved using chiral phase-transfer catalysts. These catalysts, often derived from cinchona alkaloids, can create a chiral environment that directs the epoxidation of a prochiral olefin, leading to an enantiomeric excess in the final epoxide product. researchgate.net

Furthermore, the field of asymmetric organocatalysis has developed catalysts that can promote the epoxidation of unsaturated compounds without the use of metals. nih.gov For instance, chiral ketones have been shown to catalyze the epoxidation of certain olefins using common oxidants.

Catalysts for Ring-Opening Reactions

The synthetic utility of this compound is realized through the nucleophilic ring-opening of the epoxide. Catalysts are often employed to enhance the reaction rate and control the regioselectivity of the nucleophilic attack.

Lewis acids are highly effective catalysts for activating the epoxide ring towards nucleophilic attack. The Lewis acid coordinates to the oxygen atom of the oxirane, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation allows for ring-opening to occur with weaker nucleophiles, such as alcohols or amines. semanticscholar.orggoogle.com

The regioselectivity of the Lewis acid-catalyzed ring-opening depends on the nature of the epoxide and the reaction conditions. For terminal epoxides like this compound, the attack typically occurs at the least sterically hindered carbon (C2), which is an SN2-type pathway. However, if there is significant electronic stabilization of a carbocation at the more substituted carbon (C1), attack at the more substituted carbon can be favored. For aryl glycidyl ethers, the reaction is essentially a Friedel-Crafts alkylation when an electron-rich arene is the nucleophile. researchgate.net Various Lewis acids, including zinc salts, aluminum salts, and iron salts, have been used to catalyze these transformations. nih.govnih.gov

Brønsted acids catalyze the ring-opening of epoxides by protonating the epoxide oxygen. researchgate.net This protonation creates a good leaving group (a hydroxyl group) and significantly activates the epoxide for nucleophilic attack. The mechanism is similar to that of Lewis acid catalysis, with the protonated epoxide being the key reactive intermediate.

In acid-catalyzed hydrolysis, a water molecule attacks the protonated epoxide, leading to the formation of a 1,2-diol. With alcohols as nucleophiles, the reaction yields β-hydroxy ethers. nih.gov The regiochemistry of the attack follows similar principles to Lewis acid catalysis. For terminal epoxides, the reaction generally proceeds with SN2-like character, with the nucleophile attacking the less substituted carbon atom.

Organocatalysts, which are metal-free small organic molecules, have emerged as a powerful tool for mediating epoxide ring-opening reactions. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine, have been shown to be highly efficient catalysts for the ring-opening of epoxides with nucleophiles like amines and thiols, particularly in water. researchgate.net The tertiary amine can act as a general base, activating the nucleophile, or in some cases, as a nucleophilic catalyst itself.

Chiral organocatalysts can achieve asymmetric ring-opening of meso-epoxides, creating enantioenriched products. organic-chemistry.org For a chiral epoxide like this compound, an achiral organocatalyst can be used to promote the reaction with various nucleophiles. For example, the thiolysis of epoxides with thiols to generate β-hydroxy sulfides can be performed using organocatalysts, often with high regioselectivity for attack at the terminal carbon. researchgate.netnih.gov

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst phase is different from that of the reactants, offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, and suitability for continuous flow processes. In the context of this compound, heterogeneous catalysts are primarily explored for transformations involving the opening of the strained oxirane ring.

Solid acid catalysts, such as zeolites and functionalized mesoporous silica (B1680970), are prominent in facilitating the ring-opening of epoxides. These materials possess active sites that can protonate the epoxide oxygen, thereby activating the ring towards nucleophilic attack. The reaction of 2-[(4-methylphenoxy)methyl]oxirane with various nucleophiles, such as alcohols or water, can be efficiently promoted by these solid acids. The porous nature of these catalysts can also impart shape selectivity, potentially influencing the regioselectivity of the ring-opening reaction.

For instance, the alcoholysis of 2-[(4-methylphenoxy)methyl]oxirane with methanol (B129727), catalyzed by a solid acid, would be expected to yield a mixture of two isomeric products, 1-methoxy-3-(4-methylphenoxy)propan-2-ol and 2-methoxy-1-(4-methylphenoxy)propan-1-ol. The product distribution is dependent on the nature of the catalyst's acid sites and the reaction conditions. While specific studies on this compound are not extensively detailed in the literature, the general reactivity of aryloxy methyl oxiranes suggests that heterogeneous catalysts would be effective.

Table 1: Potential Heterogeneous Catalysts for Transformations of 2-[(4-methylphenoxy)methyl]oxirane
Catalyst TypePotential TransformationExpected Product(s)Key Advantages
Zeolites (e.g., H-ZSM-5, H-Beta)Ring-opening with alcohols/waterAlkoxy or diol productsShape selectivity, high thermal stability, regenerable.
Sulfonic acid-functionalized mesoporous silica (e.g., SBA-15-SO3H)Ring-opening with various nucleophilesFunctionalized propanol (B110389) derivativesHigh surface area, tunable pore size, strong acidity.
Immobilized metal complexesAsymmetric ring-openingEnantioenriched productsCombines advantages of homogeneous catalysts with ease of separation.

Stereoselective Catalysis

The synthesis of enantiomerically pure this compound is of paramount importance for its application in the synthesis of chiral pharmaceuticals and other fine chemicals. Stereoselective catalysis provides the most elegant and efficient means to achieve this, primarily through the kinetic resolution of a racemic mixture of 2-[(4-methylphenoxy)methyl]oxirane.

One of the most powerful methods for the kinetic resolution of terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers. nih.gov This methodology employs a chiral (salen)Co(III) complex as the catalyst to effect the enantioselective hydrolysis of one enantiomer of the racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess. For the resolution of racemic 2-[(4-methylphenoxy)methyl]oxirane, the (R,R)-Jacobsen catalyst would selectively hydrolyze the (R)-enantiomer, allowing for the recovery of the desired (S)-enantiomer, this compound, with high enantiopurity. mdpi.com The broad substrate scope and high selectivity of the Jacobsen catalyst make it a highly reliable method for obtaining this and other chiral epoxides. nih.govnih.gov

Enzymatic kinetic resolution offers a complementary and environmentally benign approach. Lipases are a class of enzymes that are widely used for the resolution of racemic alcohols and esters. In the context of 2-[(4-methylphenoxy)methyl]oxirane, a two-step process can be envisaged. First, the racemic epoxide is converted to a racemic diol or a derivative thereof. Subsequently, a lipase (B570770) is used to selectively acylate one of the enantiomers of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, a racemic ester derivative of the corresponding diol can be selectively hydrolyzed by a lipase. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are known to exhibit high enantioselectivity in the resolution of a wide range of secondary alcohols.

Table 2: Stereoselective Catalysis for the Preparation of this compound
Catalytic MethodCatalystPrincipleTypical Enantiomeric Excess (ee) of Recovered Epoxide
Hydrolytic Kinetic Resolution (HKR)Chiral (salen)Co(III) complex (e.g., (R,R)-Jacobsen catalyst)Enantioselective hydrolysis of the (R)-epoxide from a racemic mixture.>98%
Enzymatic Kinetic ResolutionLipases (e.g., CAL-B, Pseudomonas cepacia lipase)Enantioselective acylation or hydrolysis of a diol derivative.Often >95%

Applications of 2s 2 4 Methylphenoxy Methyl Oxirane in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The inherent reactivity of the strained oxirane ring, coupled with the chirality at the C2 position, establishes (2S)-2-[(4-methylphenoxy)methyl]oxirane as a crucial chiral synthon for the construction of enantiomerically pure complex molecules. Its utility spans the synthesis of pharmaceutical agents, chiral alcohols and diols, and a variety of other functionalized derivatives.

Precursor for Pharmaceutical Intermediates

Chiral aryloxymethyloxiranes are well-established precursors in the synthesis of a class of pharmaceuticals known as β-adrenergic blocking agents, or β-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The synthesis of many β-blockers involves the nucleophilic ring-opening of a chiral epoxide with an appropriate amine.

This compound is a key intermediate in the asymmetric synthesis of (S)-Toliprolol, a β-adrenergic blocker. nih.gov The synthesis involves the reaction of the epoxide with isopropylamine, where the amine attacks the least sterically hindered carbon of the oxirane ring, leading to the formation of the desired 1-(isopropylamino)-3-(p-tolyloxy)propan-2-ol. The stereochemistry of the epoxide directly translates to the stereochemistry of the final drug product, which is crucial for its pharmacological activity.

The general synthetic strategy for this class of drugs often starts with the corresponding phenol (B47542) (in this case, p-cresol) and epichlorohydrin (B41342) to form a racemic oxirane, which is then resolved to yield the desired (S)-enantiomer. Alternatively, asymmetric synthesis methods can be employed to directly obtain the chiral epoxide.

Table 1: Examples of β-Blockers Synthesized from Chiral Aryloxymethyloxirane Precursors

β-BlockerCorresponding Aryloxymethyloxirane Precursor
(S)-ToliprololThis compound
(S)-Metoprolol(S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
(S)-Bisoprolol[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane

This table provides examples of β-blockers and the specific chiral epoxide intermediates used in their synthesis, highlighting the structural analogy to this compound.

Synthesis of Chiral Alcohols and Diols

The epoxide ring of this compound is susceptible to ring-opening by various nucleophiles, providing a reliable route to chiral alcohols and diols. These products are themselves valuable intermediates in organic synthesis.

The reaction with nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), proceeds with high regioselectivity, typically at the less substituted carbon of the epoxide. This reaction yields chiral secondary alcohols with the newly formed carbon-carbon bond at the C1 position and the hydroxyl group at the C2 position, preserving the initial stereochemistry.

Furthermore, the hydrolysis of the epoxide, which can be catalyzed by either acid or base, leads to the formation of the corresponding chiral 1,2-diol, specifically (S)-3-(4-methylphenoxy)propane-1,2-diol. This diol can serve as a versatile building block for the synthesis of various other chiral molecules.

Generation of Diverse Functionalized Derivatives

The reactivity of the oxirane ring allows for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of chiral compounds. Beyond the synthesis of β-amino alcohols through reactions with amines, this compound can react with other nucleophiles such as azides, thiols, and cyanides.

For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in click chemistry reactions. Thiolates can be employed to synthesize chiral β-hydroxy sulfides. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. This versatility makes this compound a valuable starting material for creating a broad spectrum of chiral building blocks for various synthetic endeavors.

Monomer in Polymer Chemistry

The strained three-membered ring of this compound also makes it a suitable monomer for ring-opening polymerization, leading to the formation of advanced polymeric materials with unique properties.

Reactive Diluent and Crosslinking Agent in Epoxy Resins

In the formulation of epoxy resins, reactive diluents are often incorporated to reduce the viscosity of the resin, making it easier to process and apply. Monofunctional epoxides like this compound can act as reactive diluents. During the curing process, the oxirane ring of the diluent reacts with the curing agent, becoming an integral part of the final crosslinked polymer network. This incorporation can influence the mechanical properties of the cured resin, such as its flexibility and toughness.

While not a crosslinking agent itself due to its monofunctionality, it participates in the crosslinking reaction initiated by multifunctional curing agents (hardeners) like amines or anhydrides. The presence of the p-methylphenoxy group can also impart specific characteristics to the resulting polymer, such as altered thermal stability and chemical resistance.

Precursor for Polyethers and Advanced Polymeric Materials

This compound can undergo ring-opening polymerization to produce polyethers. This polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts. The resulting polyether will have a repeating unit containing the chiral center and the 4-methylphenoxy side chain.

The stereoregularity of the polymer, which is influenced by the chirality of the monomer and the polymerization mechanism, can significantly affect its physical properties, such as its crystallinity and melting point. The presence of the aromatic side chains can also enhance the thermal stability and modify the solubility of the resulting polymer. These tailored polyethers can find applications in areas such as specialty coatings, adhesives, and as components in more complex polymer architectures like block copolymers.

Influence on Polymer Network Formation and Properties (e.g., Thermal Stability, Mechanical Properties)

Following a comprehensive search of scientific literature, academic databases, and patent repositories, no specific research data was found regarding the influence of this compound on polymer network formation or its effects on the thermal and mechanical properties of polymers. The existing public domain information is primarily limited to its chemical identity, properties, and commercial availability.

While general principles of polymer chemistry suggest that the incorporation of a monomer containing an aromatic phenoxy group and a reactive oxirane ring could influence polymer characteristics, there are no published studies that specifically detail these effects for polymers derived from this compound. For instance, aromatic moieties in polymer side chains are known to potentially enhance thermal stability and affect mechanical strength, but without experimental data, any such claims for this specific compound would be speculative.

Due to the absence of research findings, it is not possible to provide data tables or a detailed discussion on the influence of this compound on polymer network structure, thermal stability (such as glass transition or degradation temperatures), or mechanical properties (such as tensile strength or modulus).

Further empirical research is required to determine the specific contributions of this compound to the properties of polymer networks.

Computational and Theoretical Studies of 2s 2 4 Methylphenoxy Methyl Oxirane

Molecular Orbital Theory and Electronic Structure Analysis

No specific studies on the molecular orbital theory or detailed electronic structure analysis of (2S)-2-[(4-methylphenoxy)methyl]oxirane were found. Such studies would typically involve calculations of frontier molecular orbitals (HOMO-LUMO), mapping of electrostatic potential surfaces, and analysis of charge distribution to understand the molecule's reactivity and electronic properties.

Reaction Mechanism Elucidation via Computational Chemistry

There is a lack of published research detailing the elucidation of reaction mechanisms involving this compound through computational chemistry. This type of research would involve mapping potential energy surfaces for reactions, such as nucleophilic ring-opening, to identify transition states, intermediates, and to calculate activation energies, providing a deep understanding of the reaction pathways.

Prediction of Regioselectivity and Stereoselectivity (e.g., DFT Studies)

No Density Functional Theory (DFT) studies or other computational models predicting the regioselectivity and stereoselectivity of reactions involving this compound were identified. These studies are crucial for predicting the outcome of chemical reactions, for instance, whether a nucleophile will attack the more or less substituted carbon of the oxirane ring, and the resulting stereochemistry of the product.

Conformation Analysis and Chirality Assessment

Specific computational studies on the conformational analysis and chirality assessment of this compound are not available in the reviewed literature. Such analyses would involve calculating the relative energies of different conformers to determine the most stable three-dimensional structures of the molecule and computationally verifying the energetic implications of its chiral center.

Advanced Analytical Methodologies for Research on 2s 2 4 Methylphenoxy Methyl Oxirane

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of (2S)-2-[(4-methylphenoxy)methyl]oxirane. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive chemical fingerprint of the molecule.

Expected ¹H NMR Spectral Data:

Aromatic Protons: Signals corresponding to the protons on the p-methylphenoxy group are expected in the aromatic region (typically δ 6.8-7.2 ppm). The para-substitution pattern would likely result in two distinct doublets.

Oxirane Ring Protons: The protons on the oxirane ring would appear as a characteristic set of multiplets in the upfield region (typically δ 2.5-3.5 ppm). The diastereotopic nature of the methylene (B1212753) protons on the oxirane ring and the adjacent methylene group would lead to complex splitting patterns.

Methylene Protons (-O-CH₂-): The protons of the methylene group connecting the phenoxy group to the oxirane ring are expected to resonate as a doublet of doublets (typically δ 3.8-4.2 ppm) due to coupling with the adjacent chiral center.

Methyl Protons (-CH₃): A singlet for the methyl group protons on the aromatic ring would be observed in the upfield region (typically δ 2.2-2.4 ppm).

Expected ¹³C NMR Spectral Data:

Aromatic Carbons: Signals for the aromatic carbons would be observed in the downfield region (typically δ 110-160 ppm).

Oxirane Carbons: The carbons of the oxirane ring are expected to resonate at characteristic upfield shifts (typically δ 40-55 ppm).

Methylene Carbon (-O-CH₂-): The carbon of the methylene bridge would appear in the region of δ 65-75 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would be found in the upfield region (typically δ 20-25 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the racemic mixture, p-cresyl glycidyl (B131873) ether, provides characteristic absorption bands that are also expected for the (S)-enantiomer. nist.govnist.gov

Wavenumber (cm⁻¹)Assignment
~3000C-H stretching (aromatic and aliphatic)
~1610, ~1510C=C stretching (aromatic ring)
~1240Asymmetric C-O-C stretching (ether)
~1040Symmetric C-O-C stretching (ether)
~915, ~840Oxirane ring vibrations (C-O stretching)
~820C-H out-of-plane bending (para-substituted aromatic)

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of the racemic p-cresyl glycidyl ether shows a molecular ion peak and characteristic fragment ions. nist.gov

m/zIon
164[M]⁺ (Molecular Ion)
108[CH₃C₆H₄OH]⁺ (p-cresol)
107[CH₃C₆H₄O]⁺
77[C₆H₅]⁺
57[C₃H₅O]⁺ (oxiranylmethyl cation)

Chromatographic Techniques for Purity and Stereoisomeric Analysis (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for determining the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary technique for separating and quantifying the enantiomers of chiral compounds. For aromatic glycidyl ethers, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective. nih.goviosrjournals.org The separation is typically achieved in normal phase mode using a mobile phase consisting of a mixture of hexane (B92381) and an alcohol modifier like 2-propanol. nih.gov The selection of the specific chiral column and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the chemical purity of the compound and identifying any volatile impurities. While chiral GC columns can be used for enantiomeric separation, GC-MS is more commonly employed for purity analysis and structural confirmation based on the mass spectrum of the eluted peak. For the analysis of glycidyl ethers, a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is used. uzh.ch The mass spectrum obtained from GC-MS can be compared with library data for identification. nist.gov

Kinetic Studies and Reaction Monitoring

Understanding the reaction kinetics of this compound is crucial for its application in synthesis. The ring-opening reaction of the epoxide is a key transformation. Kinetic studies often involve monitoring the disappearance of the starting material and the appearance of the product over time under controlled reaction conditions.

The reaction of p-cresol (B1678582) with a suitable glycidyl precursor, such as epichlorohydrin (B41342), to form the corresponding ether is a relevant synthetic route. The kinetics of such reactions can be influenced by factors like temperature, catalyst, and the nature of the solvent. Studies on the dehydrochlorination of dichloropropanols to epichlorohydrin have shown that the reaction can follow pseudo-first-order kinetics. researchgate.net The hydrolysis of epichlorohydrin, a competing reaction, has been found to be significantly influenced by pH. rsc.orgpolimi.it

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount challenge in contemporary organic synthesis. unibo.it For (2S)-2-[(4-methylphenoxy)methyl]oxirane, future research will undoubtedly focus on developing synthetic routes that are not only efficient in terms of yield and enantioselectivity but also minimize environmental impact.

Biocatalysis and Chemoenzymatic Methods: A significant area of development lies in the use of enzymes to achieve high enantioselectivity under mild reaction conditions. nih.gov Chemoenzymatic routes, which combine traditional chemical synthesis with biocatalytic steps, have shown considerable promise for the production of chiral epoxides and their derivatives, such as the beta-blocker (S)-betaxolol. mdpi.comdntb.gov.uagoogle.comgoogle.com Future research will likely explore novel lipases and epoxide hydrolases for the kinetic resolution of racemic mixtures of (4-methylphenoxy)methyl]oxirane or its precursors, aiming for higher yields and enantiomeric excess (ee). mdpi.comdntb.gov.ua The development of whole-cell biocatalysts could further enhance the sustainability of these processes by eliminating the need for costly enzyme purification. nih.gov

Green Chemistry Principles in Conventional Synthesis: Beyond biocatalysis, the application of green chemistry principles to conventional synthetic methods is crucial. This includes the use of safer and more environmentally benign solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of atom-economical reactions. For instance, the traditional synthesis of similar glycidyl (B131873) ethers often involves the use of epichlorohydrin (B41342). jmedchem.comnih.gov Future work will likely focus on developing alternative, more sustainable epoxidation methods, potentially utilizing greener oxidants like hydrogen peroxide. acs.org

Exploration of Novel Catalytic Systems

The development of novel and highly efficient catalytic systems is central to advancing the synthesis and application of this compound. Research in this area is multifaceted, encompassing both the asymmetric synthesis of the epoxide and its subsequent stereoselective transformations.

Asymmetric Epoxidation: While the Sharpless asymmetric epoxidation has been a cornerstone in this field, there is a continuous drive to discover new catalysts with broader substrate scope, lower catalyst loadings, and higher turnover numbers. rsc.org Organocatalysis has emerged as a powerful tool for the asymmetric epoxidation of olefins, offering a metal-free alternative. rsc.orgacs.orgacs.orgnih.gov Chiral ketones, for instance, have been shown to be effective catalysts for the epoxidation of a wide variety of olefins with high enantioselectivity. acs.org Future research will likely focus on designing more robust and recyclable organocatalysts for the synthesis of this compound and related compounds. Furthermore, advancements in transition-metal catalysis, including the development of novel manganese, and tungsten-based catalysts, continue to offer new possibilities for highly efficient and selective epoxidations of aryl allyl ethers. acs.orgnih.govgoogle.com

Catalytic Ring-Opening Reactions: The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening, which allows for the introduction of a wide range of functional groups. The development of new catalytic systems for the regioselective and stereoselective ring-opening of this epoxide is a significant research challenge. Chiral (salen)Co(III) complexes, such as Jacobsen's catalyst, have proven highly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides, providing access to both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity. nih.govresearchgate.netyoutube.commdpi.comnih.gov Future work will likely explore the application of these and other catalysts to a broader range of nucleophiles, enabling the synthesis of a diverse array of chiral molecules from this compound.

Design of New Transformations and Derivatives

As a versatile chiral building block, this compound is a gateway to a multitude of complex molecules. A primary area of future research will be the design of novel transformations and the synthesis of new derivatives with unique properties and applications.

Pharmaceutical Derivatives: The most prominent application of this chiral epoxide is in the synthesis of beta-adrenergic blocking agents (beta-blockers). jmedchem.com The enantiomerically pure (S)-form of many beta-blockers is significantly more active than its (R)-counterpart. The synthesis of established beta-blockers like (S)-metoprolol and (S)-betaxolol often proceeds through intermediates derived from chiral glycidyl ethers. researchgate.netresearchgate.net Future research will likely leverage this compound to synthesize novel beta-blockers with improved pharmacological profiles, such as enhanced selectivity, longer duration of action, and reduced side effects.

Click Chemistry and Functional Molecules: The epoxide ring is an excellent electrophile for reactions with various nucleophiles, making it an ideal precursor for "click" chemistry applications. The ring-opening with azides, for example, can introduce an azido (B1232118) group, which can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link the molecule to other chemical entities. This opens up possibilities for the synthesis of complex molecular architectures, including dendrimers and bioconjugates.

Expanding Applications in Specialized Materials and Synthetic Methodologies

While the primary focus has been on pharmaceutical applications, the unique chemical structure of this compound makes it a promising candidate for the development of specialized materials and as a tool in novel synthetic methodologies.

Functional Polymers: The ring-opening polymerization of functional epoxides, such as glycidyl ethers, offers a route to a wide range of polyethers with tailored properties. acs.orguni-mainz.denih.gov The polymerization of this compound could lead to the formation of chiral, functional polymers. The presence of the aromatic side chain could impart interesting thermal and mechanical properties to the resulting polymer. Furthermore, copolymers with other monomers, such as ethylene (B1197577) oxide, could be synthesized to create amphiphilic block copolymers that self-assemble into well-defined nanostructures. rsc.org The "allyl" functionality in related glycidyl ethers has been explored for post-polymerization modifications, suggesting that derivatives of this compound could also be used to create polymers with reactive handles for further functionalization. nih.gov

Liquid Crystalline Polymers: Side-chain liquid crystal polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. nih.govresearchgate.netresearchgate.netmdpi.com The introduction of chiral centers into the side chains of these polymers can induce the formation of chiral mesophases, such as cholesteric phases, which have applications in optics and photonics. The rigid phenoxy group and the chiral center in this compound make it an attractive building block for the synthesis of novel chiral side-chain liquid crystal polymers. Future research could explore the synthesis of monomers derived from this epoxide and their subsequent polymerization to create materials with unique optical properties.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is becoming increasingly vital for accelerating the discovery and development of new molecules and materials. nih.gov For this compound, this integrated approach holds significant potential to address many of the aforementioned research challenges.

Mechanistic Insights and Catalyst Design: Density Functional Theory (DFT) calculations can provide valuable insights into the mechanisms of both the synthesis and the ring-opening reactions of epoxides. wayne.edu By modeling the transition states of these reactions, researchers can better understand the factors that control stereoselectivity. This knowledge can then be used to design more efficient and selective catalysts. beilstein-journals.orgnih.gov For example, computational studies can aid in the design of novel chiral phosphoric acids or metal-salen complexes with enhanced catalytic activity and enantioselectivity for the synthesis or transformation of this compound.

Predicting Properties of Derivatives and Materials: Molecular modeling can be employed to predict the properties of new derivatives and materials based on this compound. For instance, computational methods can be used to predict the pharmacological properties of new beta-blocker candidates, helping to prioritize synthetic targets. Similarly, the physical properties of polymers and liquid crystals derived from this epoxide, such as their thermal behavior and self-assembly characteristics, can be simulated before their synthesis, guiding the design of materials with desired functionalities.

Below is a table summarizing the key future research directions and associated challenges for this compound.

Research AreaFuture PerspectivesResearch Challenges
Sustainable Synthesis Development of biocatalytic and chemoenzymatic routes; application of green chemistry principles to conventional methods.Enzyme stability and cost; discovery of efficient and recyclable catalysts; use of non-toxic reagents and solvents.
Novel Catalytic Systems Design of highly active and selective organocatalysts and transition-metal catalysts for asymmetric epoxidation and ring-opening.Catalyst loading and turnover frequency; substrate scope and functional group tolerance; catalyst recovery and reuse.
New Transformations Synthesis of novel pharmaceutical derivatives with improved properties; application in "click" chemistry for complex molecule synthesis.Achieving high yields and stereoselectivity in new transformations; purification of complex products.
Specialized Materials Development of functional polymers with tailored properties; synthesis of chiral side-chain liquid crystal polymers for optical applications.Control over polymer architecture and molecular weight; achieving desired liquid crystalline phases and properties.
Computational Integration Mechanistic elucidation of reactions; rational design of new catalysts; prediction of properties of novel derivatives and materials.Accuracy of computational models; computational cost for large systems; effective translation of computational predictions to experimental success.

Q & A

Q. How can photostability under UV light be evaluated for this compound?

  • Methodological Answer : Conduct accelerated aging studies using a UV chamber (λ = 254–365 nm). Monitor degradation via HPLC and identify photoproducts with LC-MS. Compare with computational predictions of bond dissociation energies (BDEs) to pinpoint vulnerable sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.